3-{2-[(isoxazol-5-ylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
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Description
The compound is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Synthesis Analysis
Isoxazoles can be synthesized using various methods. One of the main methods is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . The reaction temperature and pH are key factors that determine the regioselectivity .Molecular Structure Analysis
The molecular structure of isoxazoles can be analyzed using density functional theory (DFT). This involves using the B3LYP methodology with a 6–311+ G (d, p) basis set to study the electronic structure of molecules .Chemical Reactions Analysis
The chemical reactions of isoxazoles can also be studied using DFT analysis. This involves analyzing chemical reactivity descriptors such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ), and electrophilicity (ω). These properties are calculated from the levels of the predicted frontier molecular orbitals and their energy gap .Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazoles can be determined using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and CHN analysis .Future Directions
Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic strategies and exploring the biological activities of isoxazole derivatives .
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-methyl-3-[2-(1,2-oxazol-5-ylmethylamino)-2-oxoethyl]-2,3-dihydro-1,4-benzoxazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-23-14(10-18(24)21-11-15-5-6-22-28-15)12-27-17-4-3-13(9-16(17)23)19(25)20-7-8-26-2/h3-6,9,14H,7-8,10-12H2,1-2H3,(H,20,25)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQZZSDSFYBEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COC2=C1C=C(C=C2)C(=O)NCCOC)CC(=O)NCC3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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